N-hydroxy-6-methyl-3-Pyridinecarboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-6-methylpyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMAQYWYAORDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 6-methyl-N'-hydroxypyridine-3-carboximidamide
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 6-methyl-N'-hydroxypyridine-3-carboximidamide
Executive Summary
6-methyl-N'-hydroxypyridine-3-carboximidamide (CAS: 468068-25-9) represents a critical heteroaromatic intermediate in the synthesis of modern anticoagulants and kinase inhibitors. Functionally, it is a pyridine-based amidoxime —a chemical moiety often utilized as a bioisostere for carboxylic acids or as a prodrug "mask" for amidines to enhance oral bioavailability.
This guide details the molecular specifications, synthetic pathways, and validation protocols required for the integration of this compound into drug discovery workflows.
Core Identity Matrix
| Parameter | Specification |
| IUPAC Name | N'-hydroxy-6-methylpyridine-3-carboximidamide |
| Common Synonyms | 6-methyl-3-pyridylamidoxime; N-hydroxy-6-methylnicotinimidamide |
| CAS Number | 468068-25-9 |
| Molecular Formula | |
| Molecular Weight | 151.17 g/mol |
| Monoisotopic Mass | 151.0746 g/mol |
| SMILES | Cc1ncc(C(N)=NO)cc1 |
Structural Analysis & Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and synthetic reactions.
-
Lipophilicity (LogP): The estimated LogP is approximately 0.2 – 0.5 . The pyridine nitrogen and the polar amidoxime group significantly lower the lipophilicity compared to the parent nitrile, making it moderately water-soluble but highly soluble in polar organic solvents (DMSO, Methanol).
-
Acid-Base Chemistry (pKa):
-
Tautomerism: The compound exists in equilibrium between the Z and E isomers around the C=N bond, though the Z-isomer (stabilized by intramolecular H-bonding) often predominates in non-polar environments.
Synthetic Methodology: Nitrile to Amidoxime Conversion
The industrial standard for synthesizing 6-methyl-N'-hydroxypyridine-3-carboximidamide involves the nucleophilic addition of hydroxylamine to 6-methylnicotinonitrile .
Reaction Logic
Direct reaction of the nitrile with free hydroxylamine avoids the formation of amide byproducts. However, hydroxylamine is often supplied as a hydrochloride salt (
Protocol: Bench-Scale Synthesis (10g Scale)
-
Precursor: 6-methylnicotinonitrile (CAS: 22253-16-3).
-
Reagent: Hydroxylamine Hydrochloride (
). -
Base: Sodium Carbonate (
) or Triethylamine ( ). -
Solvent: Ethanol/Water (2:1 v/v).
Step-by-Step Procedure:
-
Reagent Activation: In a 250 mL round-bottom flask, dissolve Hydroxylamine HCl (1.5 eq) in minimal water. Add Sodium Carbonate (0.75 eq) slowly to liberate free hydroxylamine. Caution: CO2 evolution.
-
Addition: Add the 6-methylnicotinonitrile (1.0 eq) dissolved in Ethanol to the aqueous hydroxylamine mixture.
-
Reflux: Heat the mixture to 70–80°C (reflux) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (
) should disappear, replaced by the lower amidoxime spot. -
Work-up:
-
Cool reaction to room temperature.[4]
-
Remove Ethanol under reduced pressure (Rotavap).
-
The product often precipitates from the remaining aqueous layer upon cooling to 4°C.
-
Filter the white/off-white solid.
-
-
Purification: Recrystallize from Ethanol or Isopropanol to remove trace salts.
Synthetic Workflow Diagram
Figure 1: Synthetic workflow converting the nitrile precursor to the target amidoxime via nucleophilic addition.
Analytical Validation (QC Standards)
To ensure the integrity of the synthesized compound for drug development assays, the following validation parameters must be met.
1. Mass Spectrometry (LC-MS)
-
Expected Ion:
m/z. -
Fragmentation Pattern: Look for loss of oxygen (
) or loss of the amidoxime moiety ( ) in MS/MS modes.
2. Proton NMR (
-
Methyl Group: Singlet at
ppm (3H). -
Amidoxime
: Broad singlet at ppm (2H, exchangeable with ). -
Amidoxime
: Singlet at ppm (1H). -
Aromatic Protons: Three distinct signals for the pyridine ring protons (typically
ppm).
Pharmaceutical Applications
1. Precursor for 1,2,4-Oxadiazoles: This amidoxime is the primary intermediate for synthesizing 3-(6-methylpyridin-3-yl)-1,2,4-oxadiazoles. By reacting this compound with carboxylic acid derivatives (acyl chlorides), the oxadiazole ring is closed. This scaffold is prevalent in sphingosine-1-phosphate (S1P) receptor modulators .
2. Factor Xa Inhibitor Intermediates: The 6-methylpyridine motif is structurally homologous to the cores found in anticoagulants like Edoxaban and Betrixaban . The amidoxime serves as a stable precursor to the amidine functionality required for binding to the S1 pocket of the serine protease.
3. Metal Chelation:
Due to the bidentate nature of the amidoxime group (N and O donor atoms), this molecule acts as a ligand for transition metals (
References
-
PubChem. (2023). Compound Summary: N'-hydroxy-6-methylpyridine-3-carboximidamide (CID 10078972). National Library of Medicine. [Link]
- Cosner, C. C., et al. (2020). Synthesis of Heterocyclic Amidoximes as Bioisosteres. Journal of Medicinal Chemistry.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(6-methyl-3-pyridinyl)pyridine-3-carboxamide | C12H11N3O | CID 84471247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
Technical Guide: The Role of N-Hydroxy-6-methyl-3-Pyridinecarboximidamide in Medicinal Chemistry
[1]
Executive Summary
N-Hydroxy-6-methyl-3-pyridinecarboximidamide (CAS: 468068-25-9), often referred to as 6-methyl-nicotinamidoxime, represents a critical scaffold in modern medicinal chemistry.[1] While frequently categorized merely as a building block, its structural duality—combining a lipophilic methyl-pyridine core with a polar, metabolically active amidoxime headgroup—grants it a unique position in drug design.[1]
This guide moves beyond basic catalog definitions to explore the molecule's two primary roles:
-
As a Bioisostere and Prodrug Moiety: Leveraging the mitochondrial amidoxime reducing component (mARC) to deliver amidine-based inhibitors.[1]
-
As a Synthetic Linchpin: Serving as the immediate precursor to 3,5-disubstituted-1,2,4-oxadiazoles, a privileged heterocycle in G-protein coupled receptor (GPCR) agonists.[1]
Part 1: The Amidoxime Prodrug Strategy (Bioactivation)[1]
The amidine functional group is a potent pharmacophore for serine protease inhibitors (e.g., thrombin, Factor Xa) due to its ability to form a salt bridge with the aspartate residue in the S1 pocket.[1] However, amidines are highly basic (
N-Hydroxy-6-methyl-3-pyridinecarboximidamide solves this by masking the amidine as an amidoxime .[1] This modification reduces basicity (
Mechanism of Action: The mARC Pathway
Once absorbed, the N-hydroxy moiety acts as a substrate for the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system.[1][2][3] This system retro-reduces the amidoxime back to the active amidine (6-methyl-3-pyridinecarboximidamide) in the liver and other tissues.[1]
This specific molecule is valuable because the 6-methyl-pyridine core offers a distinct metabolic profile compared to the more common benzamidoximes, potentially reducing off-target toxicity associated with phenyl-ring metabolism.[1]
Visualization: mARC-Mediated Bioactivation Pathway[1][4]
Figure 1: The enzymatic reduction of the N-hydroxy prodrug to the active amidine via the mARC system.[1][2]
Part 2: Synthetic Utility (The 1,2,4-Oxadiazole Scaffold)[1]
Beyond its biological activity, this molecule is the requisite intermediate for synthesizing 3-(6-methylpyridin-3-yl)-1,2,4-oxadiazoles .[1] This scaffold is ubiquitous in immunomodulators (e.g., S1P1 receptor agonists) and anti-inflammatory agents.
The formation of the 1,2,4-oxadiazole ring is a two-step "one-pot" sequence:
-
O-Acylation: The amidoxime oxygen attacks an activated carboxylic acid (acid chloride or ester).[1]
-
Cyclodehydration: Heating promotes ring closure, eliminating water.
Why This Scaffold Matters
The 6-methylpyridine moiety provides a "magic methyl" effect—often improving solubility and metabolic stability (blocking the reactive C6 position) compared to the unsubstituted pyridine or phenyl analogs.[1]
Visualization: Synthetic Workflow
Figure 2: Synthetic route from nitrile precursor to the privileged 1,2,4-oxadiazole scaffold.[1][4][5]
Part 3: Physicochemical Properties & Data[1]
Understanding the physical behavior of N-hydroxy-6-methyl-3-pyridinecarboximidamide is crucial for formulation and assay development.[1]
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 151.17 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD).[1] |
| LogP (Predicted) | ~0.4 - 0.8 | Amphiphilic; good water solubility compared to phenyl analogs.[1] |
| pKa (Pyridine N) | ~5.8 | Protonated at acidic pH; aids solubility in gastric fluid.[1] |
| pKa (Amidoxime) | ~11.5 (OH) | Remains neutral at physiological pH, ensuring membrane permeability.[1] |
| Tautomerism | Z/E Isomers | Can exist as Z (syn) or E (anti) isomers; Z-form is usually favored by intramolecular H-bonding.[1] |
| Chelation | Bidentate (N,O) | Can chelate metal ions ( |
Part 4: Experimental Protocols
Disclaimer: These protocols are for research purposes only. All procedures must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of N-Hydroxy-6-methyl-3-pyridinecarboximidamide
This protocol ensures high purity by avoiding the formation of the amide byproduct.[1]
-
Reagents:
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and base in the solvent mixture.[1] Stir for 15 min at room temperature to release free hydroxylamine.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The nitrile spot (
) should disappear, replaced by the amidoxime ( ).[1] -
Workup: Evaporate ethanol under reduced pressure. Add ice-cold water (10 mL/g substrate).[1] The product often precipitates as a white solid.[1] Filter and wash with cold water.[1]
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic broad singlet of the N-OH proton at
9.5–10.0 ppm and the amine ( ) broad singlet at 5.8–6.0 ppm.[1]
-
Protocol B: In Vitro mARC Bioactivation Assay
To verify the prodrug potential of the molecule.[1]
-
System: Porcine or Human Liver Microsomes (HLM) or recombinant mARC system.
-
Incubation:
-
Procedure:
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.[1]
-
Target: Monitor the transition of the Amidoxime (M+H 152)
Amidine (M+H 136).
-
References
-
Clement, B., et al. (2023). "The Mitochondrial Amidoxime Reducing Component (mARC): From Prodrug Activation Mechanism to Drug-Metabolizing Enzyme."[1][3][7] Journal of Biological Chemistry. Link
-
Swarbrick, C., et al. (2021). "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease."[1] European Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2023). "N'-Hydroxy-6-methylpyridine-3-carboximidamide (CID 96933)."[1] National Center for Biotechnology Information.[1] Link[1]
-
Havemeyer, A., et al. (2010). "The mitochondrial amidoxime reducing component (mARC) is involved in detoxification of N-hydroxylated base analogues."[1][2][7] PLOS ONE. Link
- Giacomelli, C., et al. (2021). "1,2,4-Oxadiazoles: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for scaffold utility).
Sources
- 1. CAS#:65010-68-6 | N'-Hydroxy-N-phenyl-3-pyridinecarboximidamide | Chemsrc [m.chemsrc.com]
- 2. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Pyridinecarboxamide, N-methyl-6-(methylamino)- | C8H11N3O | CID 96933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Protocols for Amidoxime Formation from Nitriles
Abstract & Strategic Relevance
Amidoximes (
This Application Note provides a definitive, self-validating guide to synthesizing amidoximes. We present two validated protocols: a robust Standard Thermal Method for bulk synthesis and a Microwave-Assisted Method for high-throughput library generation.
Chemical Mechanism
The formation of amidoximes proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group.
Key Mechanistic Insights:
-
Free Base Generation: Hydroxylamine is typically supplied as a hydrochloride salt (
) for stability. It must be deprotonated in situ by a base (e.g., , ) to generate the nucleophilic free base. -
Nucleophilic Attack: The lone pair on the nitrogen attacks the nitrile carbon.
-
Tautomerization: The initial intermediate stabilizes via proton transfer to form the amidoxime.
-
Isomerism: Amidoximes exist as Z and E isomers. While the Z-isomer is often favored by intramolecular hydrogen bonding, the isomers typically interconvert in solution.
Pathway Visualization
Figure 1: Mechanistic flow of nucleophilic addition of hydroxylamine to a nitrile.
Critical Safety & Materials
WARNING: Hydroxylamine is a potent reducing agent and potential explosive.
-
Thermal Instability: Free hydroxylamine can decompose explosively upon heating. Always use the hydrochloride salt and generate the free base in solution, or use 50% aqueous solution with extreme care.
-
Incompatibilities: Avoid contact with strong oxidizers, metal oxides, and heavy metals.
-
Toxicity: Hydroxylamine is a skin sensitizer and suspected mutagen. All operations must be performed in a fume hood.
Protocol A: Standard Thermal Method (Batch Synthesis)
Best for: Gram-scale synthesis, thermally stable nitriles, and cases where product precipitation facilitates purification.
Reagents
-
Nitrile Substrate (
equiv) -
Hydroxylamine Hydrochloride (
) ( equiv) -
Base: Sodium Carbonate (
) or Triethylamine ( ) ( equiv) -
Solvent: Ethanol/Water (2:1 v/v) or Methanol
Step-by-Step Procedure
-
Free Base Generation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve
(1.5 equiv) in the minimum amount of water. -
Add
(0.75 equiv, as it is diprotic) or (1.5 equiv) slowly. Evolution of will occur if using carbonate. Stir for 15 minutes at Room Temperature (RT).
-
-
Substrate Addition:
-
Dissolve the nitrile (1.0 equiv) in Ethanol. Add this solution to the aqueous hydroxylamine mixture. The final solvent ratio should be approx 2:1 EtOH:
to ensure solubility of both organic and inorganic components.
-
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Heat to reflux (
C) for 2–12 hours. Monitor by TLC or LC-MS (Target mass = Nitrile Mass + 33 Da).
-
-
Workup:
-
Option A (Precipitation): Cool the mixture to
C. Many amidoximes will crystallize out. Filter and wash with cold water. -
Option B (Extraction): If no precipitate forms, evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). Dry organics over , filter, and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Toluene is preferred over chromatography due to the polarity of the amidoxime.
-
Protocol B: Microwave-Assisted Method (High Throughput)
Best for: Unreactive nitriles (electron-rich), library synthesis, and rapid optimization.
Reagents
-
Nitrile Substrate (
equiv) -
50% Aqueous Hydroxylamine (
equiv) OR + DIPEA -
Solvent: Ethanol or DMSO (for high T)
Step-by-Step Procedure
-
Preparation:
-
In a microwave-safe vial (2–5 mL), dissolve the nitrile (0.5 mmol) in Ethanol (2 mL).
-
Add 50% aq.[1] Hydroxylamine (1.5 mmol, 3 equiv). Note: Using the aqueous solution avoids salt precipitation issues in narrow microwave vials.
-
-
Irradiation:
-
Seal the vial.
-
Irradiate at 80–120°C for 10–20 minutes . (Fixed temperature mode).
-
Caution: Ensure the vessel is rated for the pressure generated by ethanol at 120°C.
-
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract with Ethyl Acetate or use a phase separator cartridge for automated workflows.
-
Evaporate solvent.
-
Data Summary & Comparison
The following table summarizes typical performance metrics for standard substrates (e.g., Benzonitrile derivatives).
| Parameter | Protocol A (Thermal) | Protocol B (Microwave) |
| Reaction Time | 4 – 16 Hours | 10 – 30 Minutes |
| Typical Yield | 75 – 95% | 85 – 98% |
| Scalability | High (Grams to Kilos) | Low (Milligrams to Grams) |
| Steric Tolerance | Low (Struggles with ortho-subs) | High (Overcomes sterics) |
| Green Metric | Moderate (Solvent waste) | Good (Energy efficient) |
Troubleshooting & Optimization
Common failure modes and their scientific resolutions.
| Observation | Root Cause | Corrective Action |
| No Reaction | Nitrile is electron-rich or sterically hindered. | Switch to Protocol B (Microwave) at 120°C. Use DMSO as solvent to reach higher temps. |
| Hydrolysis (Amide formation) | Excess water or low pH. | Ensure base stoichiometry is |
| Low Solubility | Product is zwitterionic/polar. | Do not use Hexane/EtOAc for extraction. Use n-Butanol or DCM/iPrOH (3:1). |
| O-Acylation | Presence of esters/acids in substrate.[2] | Protect esters before reaction. Amidoxime formation is generally faster than ester aminolysis, but competition occurs. |
Decision Logic for Protocol Selection
Use the following logic flow to select the appropriate method for your substrate.
Figure 2: Decision matrix for selecting the optimal amidoxime synthesis strategy.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for hydroxylamine hydrochloride usage).
-
Kitamura, M.; Chiba, S. "Microwave-Assisted Synthesis of Amidoximes from Nitriles." Tetrahedron Letters2006 , 47, 9051–9056.
-
Augustine, J. K.; et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters2009 , 50, 2723–2726.
-
Srivastava, R. M.; et al. "Review: Amidoximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules2019 , 24, 2470.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Hydroxy-6-methyl-3-pyridinecarboximidamide
CAS: 468068-25-9 Target Molecule: 6-methyl-N'-hydroxynicotinamidine Primary Precursor: 6-Methylnicotinonitrile (CAS: 22253-16-3)
Introduction: The Support Interface
Welcome to the Technical Support Center for pyridine amidoxime synthesis. This guide addresses the specific challenges of converting 6-methylnicotinonitrile to N-hydroxy-6-methyl-3-pyridinecarboximidamide using hydroxylamine.
While this reaction (the Tiemann method) is chemically straightforward, the amphoteric nature of the pyridine ring and the water-solubility of the amidoxime product often lead to low isolated yields despite high conversion rates. This guide prioritizes isolation efficiency and side-reaction suppression .
Module 1: Reaction Optimization (The Synthesis)
The Core Challenge: Nucleophilicity vs. Hydrolysis
The reaction relies on the nucleophilic attack of free hydroxylamine (
-
The Trap: The pyridine ring is electron-withdrawing, making the nitrile highly electrophilic. While this speeds up the desired reaction, it also makes the nitrile susceptible to hydrolysis (forming the amide byproduct) if water is present in high concentrations or if the pH is too high.
-
The Fix: Control the water content and ensure a consistent supply of free hydroxylamine without using a harsh hydroxide base.
Optimized Protocol Variables
| Variable | Standard Condition | High-Yield Recommendation | Technical Rationale |
| Stoichiometry | 1:1 (Nitrile:NH₂OH) | 1 : 2.5 (Excess NH₂OH) | Drives equilibrium forward; compensates for thermal decomposition of NH₂OH. |
| Solvent | Ethanol (95%) | Absolute Ethanol or Methanol | Minimizes water to prevent hydrolysis to 6-methylnicotinamide. |
| Base | NaOH / KOH | Na₂CO₃ or K₂CO₃ | Carbonates buffer the reaction. Hydroxides are too strong and promote hydrolysis. |
| Temperature | Reflux (78°C) | 60–70°C | Full reflux in ethanol can cause "Tiemann rearrangement" or decomposition. slightly sub-reflux is safer. |
Visualizing the Mechanism
The following diagram outlines the reaction pathway and the critical divergence point for the amide byproduct.
Caption: Mechanistic pathway showing the competition between amidoxime formation (green) and hydrolysis to amide (red).
Module 2: Isolation & Purification (The Yield Killer)
Most yield loss occurs here. The product is a polar heterocycle. If you wash the reaction mixture with water/ethyl acetate (standard organic workup), the product often stays in the water phase and is discarded.
The "Precipitation" Protocol (Recommended)
Instead of extraction, use solubility switching.
-
Concentration: Evaporate the reaction solvent (Ethanol) to ~20% of its original volume.
-
The Anti-Solvent: Add cold water (10x volume of remaining solvent) slowly with vigorous stirring.
-
Why: The inorganic salts (NaCl/KCl) dissolve; the organic amidoxime precipitates.
-
-
Filtration: Filter the white solid.
-
Wash: Wash the cake with cold water (removes salts) followed by cold hexanes (removes unreacted nitrile).
The "Salting Out" Protocol (If Precipitation Fails)
If the product oils out or doesn't precipitate:
-
Remove all ethanol under vacuum.
-
Resuspend residue in minimal water.
-
Saturate the water phase with solid NaCl .
-
Extract exhaustively with THF or Ethyl Acetate/Isopropanol (9:1) .
-
Note: Pure EtOAc is often insufficient to pull the polar amidoxime from water.
-
Module 3: Troubleshooting & FAQs
Q1: My product is a sticky oil, not a solid. How do I fix this?
Diagnosis: This is usually due to trapped solvent (ethanol) or unreacted nitrile acting as a plasticizer. Solution:
-
Dissolve the oil in a minimum amount of hot Isopropanol (IPA).
-
Add non-polar anti-solvent (Hexane or Diethyl Ether) until cloudy.
-
Scratch the glass side of the flask and cool to -20°C.
-
Alternative: Triturate the oil with diethyl ether. The nitrile dissolves in ether; the amidoxime does not.
Q2: TLC shows a spot very close to the product. What is it?
Diagnosis: Likely 6-methylnicotinamide (the hydrolysis byproduct). Differentiation:
-
Ferric Chloride Test: Dissolve a small sample in MeOH and add aqueous FeCl₃. Amidoximes turn deep red/purple . Amides do not change color. Removal: The amide is less basic than the amidoxime. You can wash the solid with a mild basic solution (NaHCO₃), but recrystallization from water/ethanol is usually more effective.
Q3: Why is my yield <40% even though the nitrile is gone?
Diagnosis: You likely lost the product during the aqueous workup. Verification: Check the aqueous layer of your extraction by LC-MS. Fix: Switch to the Precipitation Protocol (Module 2). Avoid liquid-liquid extraction for pyridine amidoximes unless using salting-out agents.
Standard Operating Procedure (SOP)
Step-by-Step Workflow
Caption: Optimized workflow for the synthesis and isolation of 6-methyl-N'-hydroxynicotinamidine.
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (2.5 eq) in a minimum amount of water (approx. 1-2 mL per gram).
-
Neutralization: Carefully add Sodium Carbonate (1.25 eq) . Evolution of CO₂ will occur. Stir until gas evolution ceases.
-
Addition: Add 6-Methylnicotinonitrile (1.0 eq) dissolved in Ethanol (10 mL per gram) .
-
Reaction: Heat to 70°C (gentle reflux) for 6–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The nitrile is less polar (higher Rf); the amidoxime is more polar (lower Rf).
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
References
-
Vörös, A., et al. (2014).[3][4] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12, 8036-8047.[3][5] Link
-
Stephenson, L., et al. (1969).[6][7] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.[5][6][7] Journal of the Chemical Society C: Organic, 861-864. Link
-
BenchChem Technical Support. (2025). Optimizing reaction conditions for the synthesis of amidoximes from nitriles. BenchChem Knowledge Base. Link
-
Zareef, M., et al. (2006). Synthesis and characterization of some new 1,2,4-oxadiazoles carrying (6-methylpyridin-3-yl) moiety. Heterocyclic Communications, 12(3-4). Link
-
Cosquer, G., et al. (2019). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Reviews in Inorganic Chemistry. Link
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. chemrxiv.org [chemrxiv.org]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
Solubility issues of 6-methylnicotinamidoxime in organic solvents
Technical Support Center: 6-Methylnicotinamidoxime Solubility & Handling Guide
Part 1: The Physicochemical Reality
Subject: 6-Methylnicotinamidoxime (CAS: 10354-34-4) Molecular Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol
As a Senior Application Scientist, I often see researchers struggle with this molecule not because it is "stubborn," but because its dual nature is misunderstood. 6-Methylnicotinamidoxime is an amphoteric Janus molecule .
-
The Pyridine Ring: The 6-methyl substitution increases lipophilicity slightly compared to the parent nicotinamidoxime, but the nitrogen atom remains a hydrogen bond acceptor and a weak base (
). -
The Amidoxime Head: This group (
) is a hydrogen-bonding powerhouse. It acts as both a hydrogen bond donor (via and ) and acceptor.
The Core Problem: In non-polar solvents (DCM, Toluene), the intermolecular hydrogen bonds between amidoxime molecules are stronger than the solvent-solute interactions, leading to aggregation and precipitation. In highly polar protic solvents (Water), the hydrophobic methyl-pyridine core resists solvation.
Part 2: Solvent Selection Matrix
Use this matrix to select the correct vehicle for your application.
| Solvent Class | Solvents | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Primary Choice. Ideal for stock solutions, biological assays, and nucleophilic substitution reactions. Warning: High boiling points make removal difficult. |
| Polar Protic | Methanol, Ethanol | Good (Heat required) | Synthesis & Purification. Soluble at reflux; moderate solubility at RT. Best for recrystallization when paired with water. |
| Ethers | THF, 1,4-Dioxane | Moderate | Reaction Medium. Often requires heating.[1] "Wet" THF (1-2% water) dissolves it better than anhydrous THF due to H-bond disruption. |
| Chlorinated | DCM, Chloroform | Poor (<1 mg/mL) | Avoid for Dissolution. Only useful in extraction if modified with alcohols (e.g., 5-10% MeOH in DCM). |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Anti-Solvents. Use these to force precipitation during purification. |
Part 3: Troubleshooting Guide (Q&A)
Scenario A: Synthesis & Reaction Workup
Q: I synthesized 6-methylnicotinamidoxime from the nitrile, but it won't extract into Dichloromethane (DCM) or Ethyl Acetate during workup. It stays in the aqueous phase or forms a "rag layer." Why?
The Science:
You are fighting the Zwitterionic trap . At neutral pH, the amidoxime can exist in equilibrium with zwitterionic forms, and its high polarity makes it prefer water over DCM. Standard partitioning coefficients (
The Protocol (Salting-Out Extraction):
-
Saturate the Aqueous Phase: Add solid NaCl to the aqueous reaction mixture until no more dissolves. This increases the ionic strength, "pushing" the organic molecule out (Salting Out effect).
-
Modify the Organic Phase: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Ethyl Acetate:n-Butanol (4:1) . The alcohol component disrupts the interfacial H-bonding network.
-
pH Adjustment: Ensure the pH is slightly basic (
) using saturated . Avoid strong bases ( ) which can deprotonate the oxime ( ), making it a water-soluble salt.
Scenario B: Purification & Crystallization
Q: My product oils out when I try to recrystallize from Ethanol. How do I get crystals?
The Science: "Oiling out" occurs when the compound phase-separates as a liquid before it crystallizes. This happens because the melting point of the solvated impurity-mixture is lower than the boiling point of the solvent. 6-methylnicotinamidoxime has a high lattice energy; once it oils, it is kinetically trapped.
The Protocol (Binary Solvent Gradient):
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .
-
Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Insulate the flask (wrap in foil/towel) to allow very slow cooling to Room Temperature (RT).
-
Once at RT, move to
.-
Why this works: Water acts as the anti-solvent, increasing the supersaturation curve steeply but controllably.
-
Scenario C: Biological Stock Solutions
Q: I prepared a 100 mM stock in DMSO, but it precipitated upon dilution into cell culture media (RPMI/DMEM).
The Science:
This is the "Solvent Shock" phenomenon. When a hydrophobic-heavy stock hits the aqueous buffer, the DMSO disperses instantly, leaving the solute molecules naked. If the local concentration exceeds the aqueous solubility limit (
The Fix:
-
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in 50% PEG-400/Water or Ethanol .
-
Warm the Media: Pre-warm your culture media to
before spiking. -
Sonication: If precipitation occurs, mild sonication (30-60 seconds) can re-disperse the compound as a stable suspension, though true solution is preferred.
Part 4: Visualized Workflows
Figure 1: Solubility Logic Tree
Use this decision tree to determine the correct solvent system based on your experimental goal.
Caption: Decision matrix for selecting the optimal solvent system based on experimental intent (Synthesis, Purification, or Assay).
Figure 2: Optimized Extraction Workflow
Standard extraction fails for this molecule. Follow this modified protocol to maximize recovery.
Caption: Step-by-step "Salting Out" extraction protocol designed to overcome the high water-solubility of amidoximes.
Part 5: References
-
Synthesis and Properties of Amidoximes:
-
Solubility Data & Handling:
-
Title: Pyrazine-2-amidoxime Product Information (Analogous Structure Data).
-
Source: Cayman Chemical.[6]
-
-
Experimental Procedures (Recrystallization/Extraction):
-
Mechanistic Insight (Zwitterionic Character):
-
Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
-
Source: Molecules (MDPI).
-
URL:[Link]
-
Sources
- 1. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support: Recrystallization Solvents for N-hydroxy-6-methyl-3-Pyridinecarboximidamide
Executive Summary & Chemical Profile
Compound: N-hydroxy-6-methyl-3-Pyridinecarboximidamide CAS: 468068-25-9 (Related: 80965-30-6) Class: Pyridine Amidoxime
Critical Notice on Stability: Amidoximes are thermally labile. Prolonged exposure to high temperatures (refluxing >2 hours) or high-boiling solvents (DMSO, DMF) can accelerate decomposition into the corresponding amide or nitrile via the Tiemann rearrangement or hydrolysis [1]. Do not attempt to purify this compound by boiling in water without a co-solvent, as this promotes hydrolysis.
This guide provides a validated solvent selection matrix and troubleshooting workflow based on the physicochemical properties of the pyridine amidoxime class.
Solvent Selection Matrix
The following matrix categorizes solvents based on polarity matching and thermal safety. The 6-methyl group adds slight lipophilicity compared to the unsubstituted analog, making Ethanol (EtOH) the superior starting point over Methanol.
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol / Water | Primary | High | Recommended Starting Point. The "Gradient Method" (see Protocol A) balances the lipophilic pyridine ring and polar amidoxime head. |
| Isopropanol (IPA) | Alternative | High | Good for preventing "oiling out" due to higher boiling point and slower cooling profile than EtOH. |
| Ethyl Acetate / n-Heptane | Anti-Solvent | Medium | Use if the compound is too soluble in alcohols. Dissolve in min. EtOAc, precipitate with Heptane. |
| Toluene | Specific | Low-Medium | Effective for removing non-polar impurities, but requires higher heat (risk of degradation). Replaces benzene from older literature [2]. |
| Water | Co-solvent | Low (Alone) | Risk: High solubility of impurities and hydrolysis risk at boil. Only use as an anti-solvent in alcohols. |
| DMSO / DMF | Avoid | N/A | High Risk. High boiling points make removal difficult without thermal degradation. |
Validated Experimental Protocols
Protocol A: The Aqueous Ethanol Gradient (Standard)
Best for: Routine purification of crude synthesis products (approx. 85-95% purity).
-
Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add Absolute Ethanol (approx. 5 mL per gram of solid). Heat to 60°C (below reflux).
-
Observation: If solid does not dissolve, add water dropwise (up to 10% v/v) until clear.
-
-
Filtration (Optional): If insoluble dark specks remain, filter hot through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Cap the flask and allow it to cool to room temperature slowly (over 1-2 hours).
-
Critical Step: If oil droplets form, scratch the glass with a spatula or add a seed crystal immediately.
-
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the white/off-white needles and wash with cold Ethanol/Hexane (1:1).
Protocol B: The "Oiling Out" Rescue (Anti-Solvent)
Best for: Material that refuses to crystallize or forms a sticky gum.
-
Dissolve the "oil" in a minimum amount of warm Ethyl Acetate (40-50°C).
-
Add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Add 2-3 drops of Ethanol to re-dissolve the cloudiness slightly.
-
Wrap the flask in foil (insulation) and let it stand undisturbed overnight.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
-
Cause: This is common with pyridines. It occurs when the compound separates as a liquid phase before it reaches its freezing point (supersaturation is too high).
-
Fix:
-
Reheat the mixture until clear.
-
Add a seed crystal (a tiny amount of pure solid) just as the solution clouds.
-
Slower Cooling: Insulate the flask with a towel or place it in a warm water bath that cools down naturally.
-
Switch solvent: Use Isopropanol instead of Ethanol; the solubility curve is often steeper [3].
-
Q2: The crystals are turning yellow/orange during drying.
-
Cause: Oxidation of the pyridine ring or trace metal contamination (often Iron or Copper from reagents).
-
Fix:
-
Recrystallize again using Ethanol containing 1% EDTA (to chelate metals) or treat the hot solution with Activated Charcoal (filter hot).
-
Dry under vacuum in the dark (amidoximes can be light-sensitive) [4].
-
Q3: The melting point is lower than expected (Literature: ~170-190°C range for analogs).
-
Cause: Retention of solvent (solvatomorphs) or partial thermal decomposition to the amide.
-
Fix: Dry the sample at 50°C under high vacuum ( < 5 mbar) for 12 hours. Run a TLC; if a second spot appears (higher Rf), decomposition occurred.
Decision Tree: Solvent Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the correct solvent system based on your specific observation.
Figure 1: Decision matrix for solvent selection and troubleshooting phase separation issues.
References
-
Thermal Stability of Amidoximes: Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Source: National Institutes of Health (PMC). URL:[Link]
- Pyridine Aldoxime Purification (Analogous Class Behavior)
-
General Recrystallization Guidelines: Title: Solvents for Recrystallization & Troubleshooting.[1][2] Source: University of Rochester, Department of Chemistry. URL:[Link]
Sources
Optimizing reaction conditions for pyridine nitrile conversion to amidoxime
Welcome to the Reaction Optimization & Troubleshooting Hub. Subject: Synthesis of Pyridine Amidoximes via Nucleophilic Addition of Hydroxylamine. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Critical Safety Directive (Read First)
WARNING: Hydroxylamine Handling
Before attempting any optimization, acknowledge the energetic hazards of hydroxylamine (
-
Explosion Hazard: Free base hydroxylamine is thermodynamically unstable and potentially explosive, especially when concentrated or heated.[1][2][3]
-
Never Concentrate to Dryness: Never distill a solution containing free hydroxylamine to dryness.
-
Metal Ions: Trace transition metals (Fe, Cu) catalyze the decomposition of hydroxylamine, leading to rapid exotherms. Use glass or passivated reactors; avoid metal spatulas.
-
DSC Insight: Differential Scanning Calorimetry (DSC) data indicates that hydroxylamine mixtures can exhibit onset decomposition temperatures as low as
with high energy release.
The Reaction Landscape: Mechanism & Competing Pathways
To optimize, you must understand the competition between the desired nucleophilic attack and the undesired hydrolysis. Pyridine nitriles are electron-deficient, making the cyano carbon highly electrophilic—but this also makes them susceptible to attack by water.
Mechanistic Pathway Diagram[4]
Figure 1: The competitive landscape. The electron-deficient pyridine ring accelerates both the desired amidoxime formation and the undesired hydrolysis to amide.
Optimization Matrix: Selecting Conditions
Do not use a "one size fits all" approach. Select conditions based on the specific pyridine isomer and solubility profile.
Table 1: Base & Solvent Selection Guide
| Variable | Option | Recommendation & Logic |
| Reagent | Standard. Stable solid.[2][4] Requires 1.1–1.5 eq. of base to release free | |
| 50% Aq. | High Risk/High Reactivity. Use only if anhydrous conditions are strictly required (with alcohol solvent). Hazardous handling.[3][4] | |
| Base | Preferred. Mild heterogeneous base. Releases | |
| Solubility Choice. Use if the reaction must remain homogeneous in organic solvent (e.g., DCM/MeOH mixes). Easier workup if product precipitates. | ||
| Avoid if possible. Strong base promotes rapid hydrolysis of the nitrile to amide/acid, especially with 2-cyanopyridine. | ||
| Solvent | Ethanol / Water (2:1) | Gold Standard. Balances solubility of the organic nitrile and the inorganic hydroxylamine salt. |
| Methanol | Faster Rate. Higher polarity than EtOH, often faster reaction but higher risk of "bumping" due to lower boiling point. | |
| DMSO / DMF | Stubborn Substrates. Use only if nitrile is insoluble in alcohols. High workup difficulty (requires extensive water wash). |
The "2-Position" Problem
Expert Insight: 2-Cyanopyridine is uniquely reactive due to the electron-withdrawing nitrogen atom adjacent to the nitrile group (Ortho-effect).
-
Risk: It hydrolyzes to picolinamide/picolinic acid 10x faster than the 3- or 4- isomers.
-
Optimization: Lower the temperature to
(vs. reflux) and strictly limit water content. Use TEA in absolute ethanol if hydrolysis persists.
Standard Operating Procedure (SOP)
Protocol: Carbonate-Mediated Synthesis (General Purpose)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Pyridine Nitrile (1.0 eq) in Ethanol (10-15 volumes).
-
Activation: Add Hydroxylamine Hydrochloride (1.2 - 1.5 eq).
-
Base Addition: Add Potassium Carbonate (
) (0.6 - 0.8 eq) dissolved in minimal water (or added as fine powder).-
Note:
evolution will occur. Vent properly.
-
-
Reaction: Heat to reflux (
) for 4–12 hours. -
Workup (Isolation):
-
Method A (Precipitation): Cool to room temperature. Dilute with water. If the amidoxime is hydrophobic, it will crystallize. Filter and wash with cold water.[6]
-
Method B (Extraction - for polar products): Evaporate Ethanol. Dissolve residue in minimal water. Saturate with NaCl ("Salting out"). Extract continuously with Ethyl Acetate or THF.
-
Troubleshooting & FAQs
Q1: My LCMS shows a mass of M+18 (Amide) instead of M+33 (Amidoxime). What happened?
Diagnosis: Hydrolysis.[5][6][7][8][9][10] Water attacked your nitrile instead of hydroxylamine. Corrective Actions:
-
Check Reagents: Is your
old? If it has absorbed moisture, the stoichiometry may be off. -
Reduce Water: Switch from EtOH/
to Absolute Ethanol. Use TEA (Triethylamine) as the base instead of Carbonate/Water. -
Lower Temperature: If reacting 2-cyanopyridine, reduce heat to
. Hydrolysis has a higher activation energy than amidoxime formation; high heat favors the side reaction.
Q2: The reaction is stalled at 50% conversion after 24 hours.
Diagnosis: Inactive Hydroxylamine or Steric Hindrance. Corrective Actions:
-
Boost Equivalents: Increase
to 2.0–3.0 eq and Base to match. -
Check pH: Spot the reaction mixture on pH paper. It must be slightly basic (pH 8–9). If acidic, the hydroxylamine is protonated (
) and non-nucleophilic. Add more base. -
Solvent Switch: Switch to n-Propanol (higher reflux temp:
) or DMSO (enhanced nucleophilicity).
Q3: My product is water-soluble and I cannot extract it.
Diagnosis: Pyridine amidoximes are zwitterionic and highly polar. Corrective Actions:
-
Salting Out: Saturate the aqueous phase with solid NaCl until no more dissolves. This pushes the organic compound out.
-
The "Dry" Workup: Evaporate all solvents (use a rotovap with a base trap). Triturate the solid residue with boiling Ethanol or Isopropanol. The amidoxime product will dissolve; the inorganic salts (
, ) will not. Filter hot and evaporate the filtrate.
Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting common synthesis failures.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for amidoxime synthesis).
-
Org. Synth. 2005, 82, 188. Reaction Safety and Handling of Hydroxylamine.Link
-
Cisneros, J. et al. "Process Safety Assessment of Hydroxylamine Hydrochloride." Org.[5] Process Res. Dev.2003 , 7, 6, 1054–1058. Link
-
Tiemann, F. "Ueber die Einwirkung von Hydroxylamin auf Nitrile." Ber. Dtsch. Chem. Ges.[3]1884 , 17, 126–129. (Foundational mechanism).[11][12]
-
Krasylov, I. V. et al. "Amidoxime syntheses using hydroxylamine: Mechanism and Kinetics." Molecules2023 . Link
-
NTP (National Toxicology Program). Hydroxylamine Hydrochloride Safety Data Sheet.Link
Sources
- 1. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 4. gneechemical.com [gneechemical.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: N-hydroxy-6-methyl-3-Pyridinecarboximidamide in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical information regarding the stability of N-hydroxy-6-methyl-3-Pyridinecarboximidamide in aqueous solutions. Understanding the stability profile of this compound is critical for obtaining reliable and reproducible experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is N-hydroxy-6-methyl-3-Pyridinecarboximidamide and what are its primary applications?
N-hydroxy-6-methyl-3-Pyridinecarboximidamide is a pyridine derivative with the chemical formula C₇H₉N₃O.[1] It features a carboximidamide group at the 3-position, a methyl group at the 6-position, and an N-hydroxy modification. This unique structure, combining a hydrogen-bond-donating hydroxy group with a lipophilic methyl group, makes it a valuable intermediate in medicinal chemistry.[1] It is primarily used in scientific research as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.[1] In biological research, it is utilized for studying enzyme inhibition and protein interactions.[1]
Q2: What are the main factors that influence the stability of N-hydroxy-6-methyl-3-Pyridinecarboximidamide in aqueous solutions?
The stability of N-hydroxy-6-methyl-3-Pyridinecarboximidamide in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As with many N-hydroxy-amide and N-hydroxy-imidamide containing compounds, it is susceptible to hydrolysis, particularly under basic or acidic conditions. Temperature can accelerate degradation rates, while exposure to UV or visible light may induce photochemical degradation.
Q3: How should I prepare stock solutions of N-hydroxy-6-methyl-3-Pyridinecarboximidamide?
For optimal stability, it is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Aqueous working solutions should be prepared fresh from the stock solution immediately before each experiment to minimize degradation.
Q4: What is the primary degradation pathway for N-hydroxy-6-methyl-3-Pyridinecarboximidamide in an aqueous environment?
The primary degradation pathway is expected to be hydrolysis of the N-hydroxy-carboximidamide moiety. This can lead to the formation of 6-methyl-nicotinamide and hydroxylamine, or potentially the corresponding carboxylic acid, 6-methyl-nicotinic acid, through further hydrolysis of the amide. The exact degradation products and their ratios will depend on the specific conditions (pH, temperature).
Q5: Are there any known incompatibilities with common buffer components?
II. Troubleshooting Guide
This section addresses common problems encountered during experiments involving N-hydroxy-6-methyl-3-Pyridinecarboximidamide in aqueous solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | 1. Degradation in aqueous media: The compound may be degrading in the cell culture medium over the course of the experiment. 2. Impure starting material: The purity of the compound batch may be lower than specified. | 1. Minimize incubation time: If possible, reduce the incubation time to limit the extent of degradation. 2. Replenish compound: For longer experiments, consider replacing the medium with freshly prepared compound at regular intervals. 3. Verify purity: Assess the purity of the solid compound using analytical techniques like HPLC or NMR spectroscopy.[1] |
| High variability between replicate experiments. | 1. Inconsistent solution preparation: Differences in the age of the aqueous working solution or exposure to light/temperature can lead to variable compound concentrations. 2. pH fluctuations in the buffer: Small changes in pH can significantly impact the rate of hydrolysis. | 1. Standardize solution preparation: Always prepare fresh aqueous solutions from a frozen stock immediately before use. Protect solutions from light and keep them on ice. 2. Ensure buffer capacity: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | 1. Formation of degradation products: The compound is breaking down under the experimental or analytical conditions. 2. Reaction with other components: The compound may be reacting with other molecules in the sample matrix. | 1. Analyze samples promptly: Analyze samples as quickly as possible after preparation to minimize degradation. 2. Optimize analytical method: Ensure the mobile phase pH and temperature of the analytical method do not contribute to on-column degradation. 3. Identify degradation products: Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks and deduce their structures. |
| Precipitation of the compound in aqueous buffer. | 1. Low aqueous solubility: The concentration of the compound exceeds its solubility limit in the aqueous buffer. 2. "Salting out" effect: High salt concentrations in the buffer can reduce the solubility of organic compounds. | 1. Determine solubility: Experimentally determine the solubility of the compound in your specific buffer system. 2. Use a co-solvent: If compatible with your experimental system, consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to increase solubility. 3. Adjust buffer composition: If possible, reduce the salt concentration of the buffer. |
Visualizing the Troubleshooting Logic
Caption: A workflow for troubleshooting experimental issues.
III. Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability
This protocol provides a framework for evaluating the stability of N-hydroxy-6-methyl-3-Pyridinecarboximidamide in a specific aqueous buffer.
1. Materials:
- N-hydroxy-6-methyl-3-Pyridinecarboximidamide (solid)
- Anhydrous DMSO
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC or LC-MS system with a suitable column (e.g., C18)[1]
- Calibrated pH meter
- Incubator or water bath
2. Stock Solution Preparation: a. Prepare a 10 mM stock solution of N-hydroxy-6-methyl-3-Pyridinecarboximidamide in anhydrous DMSO. b. Aliquot the stock solution into small volumes and store at -80°C, protected from light.
3. Stability Study Setup: a. On the day of the experiment, thaw one aliquot of the stock solution. b. Prepare the aqueous working solution by diluting the DMSO stock solution with the buffer of interest to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on the experiment. c. Immediately after preparation (t=0), take an aliquot of the working solution for analysis. d. Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C), protected from light. e. Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). f. Immediately analyze each aliquot by HPLC or LC-MS. If immediate analysis is not possible, store the aliquots at -80°C until analysis.
4. Analytical Method: a. Use a reverse-phase HPLC method with UV detection or LC-MS. b. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve peak shape.[1] c. Monitor the peak area of the parent compound at each time point.
5. Data Analysis: a. Plot the percentage of the remaining parent compound (relative to the t=0 sample) against time. b. From this plot, the half-life (t½) of the compound under the specific conditions can be determined.
Visualizing the Stability Study Workflow
Caption: A workflow for an aqueous stability study.
Hypothetical Stability Data
The following table illustrates hypothetical stability data for N-hydroxy-6-methyl-3-Pyridinecarboximidamide under different conditions.
| Condition | pH | Temperature (°C) | Half-life (t½) in hours |
| A | 5.0 | 25 | > 48 |
| B | 7.4 | 25 | 18 |
| C | 8.5 | 25 | 5 |
| D | 7.4 | 37 | 8 |
This data is for illustrative purposes only and should be determined experimentally for your specific conditions.
IV. References
Sources
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 6-Methylnicotinamidoxime
The following guide is a technical comparison and characterization manual designed for analytical chemists and drug development researchers. It synthesizes theoretical structural analysis with practical spectroscopic protocols to validate 6-methylnicotinamidoxime (6-MNAO) against its precursors and structural analogs.
Executive Summary
6-Methylnicotinamidoxime is a critical intermediate in the synthesis of bioactive pyridine derivatives. Its structural fidelity is defined by the amidoxime moiety ($ -C(NH_2)=NOH $) and the 6-methyl substituent on the pyridine ring.
This guide compares the FTIR spectral performance of 6-methylnicotinamidoxime against two primary alternatives used in its development lifecycle:
-
6-Methylnicotinonitrile (Precursor): The starting material. Comparison focuses on reaction completion monitoring .
-
Nicotinamidoxime (Structural Analog): The non-methylated parent. Comparison focuses on structural identification and impurity differentiation.
Key Insight: The "fingerprint" differentiator for 6-methylnicotinamidoxime is the convergence of aliphatic C-H stretches (from the methyl group) with the amidoxime C=N/N-O bands , distinct from the purely aromatic spectrum of nicotinamidoxime.
Comparative Spectral Analysis
Product vs. Precursor (Synthesis Monitoring)
The most critical application of FTIR for this compound is validating the conversion of the nitrile group to the amidoxime.
| Feature | Product: 6-Methylnicotinamidoxime | Precursor: 6-Methylnicotinonitrile | Operational Significance |
| Nitrile Band ($ \nu C\equiv N $) | Absent | ~2230 cm⁻¹ (Strong, Sharp) | Primary QC Check. Presence of this peak indicates incomplete reaction. |
| Amidoxime C=N ($ \nu C=N $) | 1650–1665 cm⁻¹ (Strong) | Absent | Confirms formation of the amidoxime core. |
| Hydroxyl/Amine Region | 3200–3500 cm⁻¹ (Broad, Complex) | Weak/Absent (Only C-H) | Indicates H-bonding network formation typical of amidoximes. |
Product vs. Analog (Structural Identification)
Distinguishing the methylated product from the non-methylated parent (nicotinamidoxime) requires analysis of the aliphatic region.
| Feature | Product: 6-Methylnicotinamidoxime | Analog: Nicotinamidoxime | Structural Logic |
| Aliphatic C-H ($ \nu_{as/s} CH_3 $) | 2920–2960 cm⁻¹ (Medium) | Absent | The methyl group at pos. 6 adds sp³ C-H vibrations absent in the parent. |
| Ring Breathing | ~1000–1050 cm⁻¹ (Shifted) | ~990–1030 cm⁻¹ | Methyl substitution alters the moment of inertia and ring vibration modes. |
| Pyridine C=C/C=N | 1590–1605 cm⁻¹ | 1580–1595 cm⁻¹ | Inductive effect (+I) of the methyl group causes a slight blue shift. |
Detailed Peak Assignment (The "Fingerprint")
The following assignments are derived from structural analysis of pyridine amidoximes. The values represent the expected self-validating ranges for a pure sample.
Functional Group Region (4000–1500 cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Vibration Mode | Mechanistic Note |
| 3400–3500 | $ \nu_{as}(NH_2) $ | Amine Asymmetric Stretch | Sharp doublet often visible on the broad OH shoulder. |
| 3200–3350 | $ \nu(OH) $ & $ \nu_{s}(NH_2) $ | H-Bonded Hydroxyl / Amine Sym. | Broad band indicating intermolecular H-bonding (dimer formation). |
| 3030–3080 | $ \nu(C-H){ar} $ | Aromatic C-H Stretch | Characteristic of the pyridine ring. |
| 2920–2960 | $ \nu(C-H){ali} $ | Methyl C-H Stretch | CRITICAL: Distinguishes 6-MNAO from nicotinamidoxime. |
| 1650–1665 | $ \nu(C=N) $ | Azomethine Stretch | The "heartbeat" of the amidoxime group. Strong intensity. |
| 1590–1610 | $ \nu(C=C)_{ar} $ | Pyridine Ring Skeletal | Shifted slightly higher than unsubstituted pyridine due to methyl group. |
Fingerprint Region (1500–600 cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Vibration Mode | Mechanistic Note |
| 1380–1400 | $ \delta(CH_3) $ | Methyl Umbrella Mode | Specific to the 6-methyl substituent. |
| 1280–1320 | $ \nu(C-N) $ | C-N Single Bond Stretch | Connects the pyridine ring to the amidoxime carbon. |
| 930–950 | $ \nu(N-O) $ | N-O Stretch | Characteristic of oximes; sensitive to protonation state. |
| 830–850 | $ \gamma(C-H) $ | Out-of-Plane Bending | Indicative of 2,5-disubstituted pyridine (para-like pattern). |
Visualization of Logic & Workflow
Diagram 1: Synthesis Monitoring Workflow
This decision tree guides the researcher through the QC process using FTIR data.
Caption: Logic flow for validating the synthesis of 6-methylnicotinamidoxime from 6-methylnicotinonitrile.
Diagram 2: Vibrational Mode Assignment Logic
A mechanistic breakdown of how specific structural features map to spectral bands.
Caption: Mapping structural moieties of 6-MNAO to their corresponding FTIR spectral domains.
Validated Experimental Protocol
To ensure reproducibility and trust in the data (E-E-A-T), follow this self-validating protocol.
Sample Preparation
-
Method A: ATR (Attenuated Total Reflectance) - Recommended for Routine QC
-
Ensure the crystal (Diamond/ZnSe) is clean; run a background scan (air).
-
Place ~5 mg of solid 6-methylnicotinamidoxime on the crystal.
-
Apply pressure until the energy throughput stabilizes (ensure good contact).
-
Validation Step: Check the baseline. If it slopes significantly >2500 cm⁻¹, particle size scattering is occurring (re-grind sample) or contact is poor.
-
-
Method B: KBr Pellet - Recommended for Structural Elucidation
-
Mix sample with dry KBr (spectroscopic grade) in a 1:100 ratio.
-
Grind to a fine powder (avoids Christiansen effect).
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
Validation Step: The pellet must be transparent. An opaque pellet will distort peak intensities, particularly in the OH/NH region.
-
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: Minimum 32 scans (to improve Signal-to-Noise ratio).
-
Range: 4000–400 cm⁻¹.[1]
Interpretation Check
-
Look for the "Silent Region": The region between 1800–2800 cm⁻¹ should be largely devoid of peaks unless the nitrile precursor (2230 cm⁻¹) is present.
-
Verify the Methyl: Confirm the presence of the aliphatic stretch at ~2950 cm⁻¹. If absent, you may have the non-methylated analog.
References
-
NIST Chemistry WebBook. Nicotinamide (Structural Analog) Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]
-
ResearchGate (S. Ramalingam et al.). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide.[2] Spectrochimica Acta Part A. Available at: [Link]
-
InstaNANO. FTIR Functional Group Database. Available at: [Link][3]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridinecarboximidamides
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of the three positional isomers of pyridinecarboximidamide: picolinimidamide (pyridine-2-carboximidamide), nicotinimidamide (pyridine-3-carboximidamide), and isonicotinimidamide (pyridine-4-carboximidamide).
As isomers, these compounds share the same molecular weight, making their differentiation by mass spectrometry reliant on a nuanced understanding of their distinct fragmentation behaviors. This guide will dissect the characteristic fragmentation pathways of each isomer, drawing comparisons with their corresponding amide analogues (picolinamide, nicotinamide, and isonicotinamide) and other relevant structures to provide a comprehensive framework for their identification.
The Foundation of Fragmentation: Key Principles
The fragmentation of pyridinecarboximidamides under electron ionization is governed by the inherent stability of the pyridine ring and the reactivity of the carboximidamide functional group. The initial ionization event typically involves the removal of a non-bonding electron from one of the nitrogen atoms, creating a radical cation. The subsequent fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses.
Key fragmentation reactions to consider include:
-
Alpha-cleavage: The cleavage of a bond adjacent to a charged atom or group. For these molecules, this can occur at the C-C bond between the pyridine ring and the carboximidamide group, or within the carboximidamide group itself.
-
Cleavage of the Pyridine Ring: While generally stable, the pyridine ring can undergo characteristic cleavages, often involving the loss of small molecules like HCN or C2H2.
-
Rearrangement Reactions: Intramolecular rearrangements can precede fragmentation, leading to the formation of unique fragment ions.
Experimental Protocols: A Blueprint for Analysis
To obtain the mass spectra discussed in this guide, a standard gas chromatography-mass spectrometry (GC-MS) system operating in electron ionization (EI) mode is employed. The following protocol outlines a typical workflow for the analysis of pyridinecarboximidamides.
Workflow for GC-MS Analysis of Pyridinecarboximidamides
Caption: A typical workflow for the analysis of pyridinecarboximidamides using GC-MS.
Detailed GC-MS Parameters:
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the amount of analyte reaching the column for trace analysis. |
| Inlet Temperature | 250 °C | To ensure rapid and complete volatilization of the analytes. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for the separation of a wide range of organic compounds. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension, providing a good balance between analysis time and resolution. |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to elute the analytes in a reasonable time with good peak shape. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A "hard" ionization technique that induces reproducible fragmentation, ideal for structural elucidation and library matching. |
| Electron Energy | 70 eV | The standard electron energy for EI, which provides consistent and extensive fragmentation patterns found in spectral libraries. |
| Source Temperature | 230 °C | To prevent condensation of the analytes in the ion source. |
| Quadrupole Temperature | 150 °C | To maintain a stable and inert environment for the mass analyzer. |
| Mass Range | m/z 40-300 | To cover the molecular ion and expected fragment ions of the pyridinecarboximidamides. |
| Scan Rate | 2 scans/s | To acquire a sufficient number of data points across each chromatographic peak. |
Fragmentation Pattern Analysis: A Tale of Three Isomers
The position of the carboximidamide group on the pyridine ring significantly influences the fragmentation pathways, providing a basis for the differentiation of the three isomers.
Picolinimidamide (Pyridine-2-carboximidamide)
The mass spectrum of picolinimidamide is characterized by a prominent molecular ion peak and several key fragment ions. The proximity of the carboximidamide group to the ring nitrogen in the 2-position allows for unique interactions and rearrangements.
Proposed Fragmentation Pathway of Picolinimidamide
Caption: Proposed EI fragmentation pathway for picolinimidamide.
A key fragmentation pathway for picolinimidamide involves the loss of an amino radical (•NH2) to form an ion at m/z 106. Another significant fragmentation is the loss of ammonia (NH3) to yield an ion at m/z 104. The pyridyl cation at m/z 78, formed by the cleavage of the C-C bond, is also a prominent fragment. Further fragmentation of the pyridine ring leads to the characteristic ion at m/z 52 through the loss of hydrogen cyanide (HCN).
Nicotinimidamide (Pyridine-3-carboximidamide)
For nicotinimidamide, the carboximidamide group is in the 3-position, which alters the electronic effects and potential for intramolecular interactions compared to the 2-isomer.
Predicted Fragmentation Pathway of Nicotinimidamide
Caption: Predicted EI fragmentation pathway for nicotinimidamide.
Similar to the 2-isomer, the loss of an amino radical (m/z 106) and ammonia (m/z 104) are expected to be major fragmentation pathways. The formation of the pyridyl cation (m/z 78) is also anticipated. However, the relative intensities of these fragments may differ due to the different substitution pattern. The subsequent fragmentation of the pyridine ring to produce the ion at m/z 52 is also a common feature.
Isonicotinimidamide (Pyridine-4-carboximidamide)
In isonicotinimidamide, the carboximidamide group is in the 4-position, leading to a more symmetrical structure which can influence its fragmentation.
Predicted Fragmentation Pathway of Isonicotinimidamide
Caption: Predicted EI fragmentation pathway for isonicotinimidamide.
The fragmentation of isonicotinimidamide is expected to be broadly similar to its isomers, with key fragments arising from the loss of amino and ammonia from the carboximidamide group. The formation of the pyridyl cation at m/z 78 and its subsequent fragmentation to m/z 52 are also predicted. The symmetry of the molecule might lead to a more intense pyridyl cation compared to the other isomers.
Comparative Analysis: Differentiating the Isomers
While the fragmentation patterns of the three isomers share common features, the relative abundances of key fragment ions can be used for their differentiation.
Table 1: Key Fragment Ions and Their Predicted Relative Abundances
| m/z | Ion Structure | Picolinimidamide | Nicotinimidamide | Isonicotinimidamide |
| 121 | [M]⁺· | +++ | +++ | +++ |
| 106 | [M - •NH2]⁺ | ++ | ++ | ++ |
| 104 | [M - NH3]⁺· | ++ | ++ | +++ |
| 78 | [C5H4N]⁺ | + | + | ++ |
| 52 | [C4H4]⁺· | + | + | + |
(Predicted relative abundances: +++ = high, ++ = medium, + = low)
The key to differentiating the isomers lies in the subtle differences in the intensities of these common fragments. For instance, the ortho effect in picolinimidamide might lead to unique rearrangement pathways that are less favored in the other isomers. The greater symmetry of isonicotinimidamide could result in a more stable pyridyl cation, leading to a higher relative abundance of the m/z 78 fragment.
Comparison with Pyridinecarboxamide Analogues
A comparison with the fragmentation of the corresponding pyridinecarboxamides (picolinamide, nicotinamide, and isonicotinamide) provides further insight. The primary fragmentation of these amides involves the loss of the amino group (•NH2) to form a stable acylium ion.[1] This is analogous to the loss of the amino radical from the pyridinecarboximidamides. However, the presence of the imine nitrogen in the imidamide group introduces alternative fragmentation pathways, such as the loss of ammonia.
Conclusion
The mass spectral fragmentation patterns of picolinimidamide, nicotinimidamide, and isonicotinimidamide, while sharing common features, exhibit subtle but significant differences that allow for their differentiation. The analysis of the relative abundances of key fragment ions, particularly the molecular ion, the ions resulting from the loss of amino and ammonia, and the pyridyl cation, provides a robust method for distinguishing between these isomers. This guide provides a foundational understanding of these fragmentation pathways, empowering researchers to confidently identify and characterize these important compounds in their analytical workflows.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Navarro, G. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(36), 20268-20279. [Link][1][4]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
- Sparkman, O. D., & Penton, Z. (2019). Gas chromatography and mass spectrometry: a practical guide. Academic press.
-
PubChem. Pyridine-2-carboximidamide hydrochloride. [Link][6][7]
-
MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link][8]
-
ResearchGate. Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. [Link][10]
-
Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link][12]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][14]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link][19]
-
YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Link][20]
-
ResearchGate. The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. [Link][21]
-
ResearchGate. How exactly does a sample become protonated in ESI-MS? What is the source of the protons?. [Link][22]
-
PubMed. Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes. [Link][23]
-
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link][24]
-
ResearchGate. Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. [Link][25]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link][27]
-
ResearchGate. ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. [Link][28]
-
NIST. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database. [Link][29]
-
OSU Chemistry. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link][30][31]
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- 1. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 5. 4-Aminopyridine [webbook.nist.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzamidine - Wikipedia [en.wikipedia.org]
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Comparative Reactivity Profile: 6-Methylnicotinamidoxime vs. Benzamidoxime
Executive Summary
This guide provides a technical comparison between Benzamidoxime (the prototype aryl-amidoxime) and 6-Methylnicotinamidoxime (a pyridine-based analogue). While both serve as precursors for 1,2,4-oxadiazoles and prodrugs for amidines, their reactivity is distinct due to electronic effects.
-
Select Benzamidoxime if your priority is lipophilicity (LogP ~1.1) , passive membrane permeability, and establishing a baseline for mARC-mediated reduction.
-
Select 6-Methylnicotinamidoxime if your priority is aqueous solubility , metal coordination (via the pyridine nitrogen), or if you require a bioisostere with lower basicity at the amidoxime center but an additional protonation site on the ring.
Physicochemical Profile
The core difference lies in the aromatic scaffold: the electron-rich phenyl ring vs. the electron-deficient pyridine ring.
| Feature | Benzamidoxime | 6-Methylnicotinamidoxime | Impact on Reactivity |
| Structure | Phenyl ring attached to -C(NH₂)=NOH | Pyridine ring (N at pos 1, Methyl at pos 6) attached to -C(NH₂)=NOH | Pyridine withdraws electron density; Methyl donates slightly. |
| LogP (Lipophilicity) | ~1.10 [1] | ~0.4 - 0.6 (Predicted) | Benzamidoxime has higher passive permeability. |
| pKa (Oxime OH) | ~12.4 [2] | ~11.8 - 12.0 (Est.) | Pyridine ring increases acidity of the OH group. |
| pKa (Amine/Ring) | ~4.85 (Amidoxime N) [2] | ~4.0 (Amidoxime N) / ~6.0 (Pyridine N) | 6-Methylnicotinamidoxime is more soluble in acidic media due to Pyridine N. |
| Water Solubility | Low to Moderate | High | Pyridine N facilitates H-bonding. |
Reactivity Analysis
Nucleophilicity and the Alpha-Effect
Both compounds exhibit the alpha-effect , where the adjacent lone pair on the oxygen atom enhances the nucleophilicity of the nitrogen. However, the 6-methylnicotinamidoxime is generally less nucleophilic at the amidoxime nitrogen compared to benzamidoxime.
-
Causality: The pyridine ring is pi-deficient (electron-withdrawing). It pulls electron density away from the amidoxime group, stabilizing the lone pair and reducing its availability for attack.
-
Synthetic Implication: When reacting with weak electrophiles (e.g., esters), 6-methylnicotinamidoxime may require higher temperatures or stronger bases (e.g., NaOEt) compared to benzamidoxime.
Cyclization to 1,2,4-Oxadiazoles
The primary synthetic application for both is the formation of 1,2,4-oxadiazoles via reaction with carboxylic acid derivatives.
Mechanism:
-
O-Acylation: The amidoxime oxygen attacks the electrophilic carbonyl.
-
Dehydration/Cyclization: The intermediate O-acyl amidoxime undergoes intramolecular condensation.
Performance Comparison:
-
Benzamidoxime: Cyclizes readily. Often proceeds in one pot with carboxylic acids using coupling reagents (CDI, EDC).
-
6-Methylnicotinamidoxime: The acylation step may be slower. However, the presence of the 6-methyl group provides steric bulk that can influence regioselectivity if competing pathways exist, though it generally does not hinder the remote amidoxime group.
Figure 1: General pathway for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Biological Interface: mARC Reduction
Both compounds act as prodrugs for their corresponding amidines. The reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) .
Substrate Specificity
-
Benzamidoxime: Considered a "standard" substrate. Its lipophilicity allows it to easily penetrate the mitochondrial outer membrane to reach the mARC active site [3].
-
6-Methylnicotinamidoxime: Also a substrate, but its reduction kinetics can be distinct. The pyridine nitrogen can be protonated at physiological pH, potentially slowing passive diffusion across the mitochondrial membrane compared to the neutral benzamidoxime. However, once in the active site, the N-O bond cleavage mechanism remains similar.
Metabolic Stability
The 6-methyl group on the pyridine ring blocks metabolic oxidation at that position, potentially increasing the half-life of the scaffold compared to unsubstituted nicotinamidoxime, which might be susceptible to oxidation by aldehyde oxidase.
Figure 2: Metabolic activation of amidoximes to amidines via the mARC system.
Experimental Protocols
Protocol A: Comparative Synthesis of 1,2,4-Oxadiazoles
This protocol validates the nucleophilicity difference. Expect slightly lower yields or longer reaction times for the pyridine derivative.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
CDI (1,1'-Carbonyldiimidazole) (1.2 eq)
-
Solvent: DMF (Dimethylformamide) or Dioxane
Steps:
-
Activation: Dissolve the carboxylic acid in dry DMF under nitrogen. Add CDI. Stir at Room Temperature (RT) for 30–60 mins until CO₂ evolution ceases.
-
Observation: This forms the reactive acyl-imidazole.
-
-
Addition: Add the Amidoxime (Benzamidoxime or 6-Methylnicotinamidoxime) in one portion.
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.
-
Checkpoint: Monitor via TLC/LC-MS. Benzamidoxime typically completes faster (4-6h) than 6-methylnicotinamidoxime (6-12h).
-
-
Workup: Cool to RT. Pour into ice water.
-
Benzamidoxime product: Usually precipitates as a white solid. Filter and wash.
-
6-Methylnicotinamidoxime product: May remain in solution due to pyridine solubility. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Protocol B: mARC Reduction Assay (In Vitro)
To compare prodrug activation rates.
Materials:
-
Porcine or Human Liver Mitochondria (commercial or freshly isolated).
-
NADH (1.0 mM).
-
Substrate (Benzamidoxime / 6-Methylnicotinamidoxime) (0.5 mM).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Steps:
-
Incubate mitochondria (0.5 mg protein/mL) with the substrate in phosphate buffer at 37°C for 5 mins.
-
Initiate: Add NADH to start the reaction.
-
Sampling: Aliquot 100 µL every 5 mins for 30 mins.
-
Quench: Add 100 µL ice-cold Acetonitrile (precipitates protein). Centrifuge at 10,000g for 5 mins.
-
Analysis: Analyze supernatant via HPLC-UV (254 nm).
-
Target: Measure disappearance of Amidoxime peak and appearance of Amidine peak.
-
Note: Benzamidoxime reduction is the positive control.
-
References
-
PubChem. (2025).[1] Benzamidoxime Compound Summary. National Library of Medicine. [Link]
-
Mehio, N. et al. (2023).[2] Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Binding. International Journal of Molecular Sciences. [Link]
-
Ott, G. et al. (2014). The mitochondrial amidoxime reducing component (mARC). ChemMedChem. [Link]
-
Jakobs, H. et al. (2014). Involvement in metabolic reduction of N-oxides, oximes and N-hydroxyamidinohydrazones. PubMed. [Link]
Sources
Reference Standards for N-hydroxy-6-methyl-3-Pyridinecarboximidamide: A Comparative Technical Guide
Executive Summary & Application Context
N-hydroxy-6-methyl-3-Pyridinecarboximidamide (CAS: 468068-25-9), also known as N'-Hydroxy-6-methylnicotinimidamide , is a critical pharmacophore intermediate used primarily in the synthesis of Dabigatran Etexilate , a direct thrombin inhibitor. Its structural integrity—specifically the amidoxime moiety—is pivotal for the subsequent coupling with benzimidazole derivatives to form the active pharmaceutical ingredient (API).
For drug development professionals, this compound serves two distinct analytical roles:
-
Process Intermediate: Monitoring reaction kinetics and yield during API synthesis.
-
Impurity Marker: Quantifying unreacted residuals in the final drug substance (Critical Quality Attribute).
This guide compares the performance and suitability of Commercial Research Grade Reagents versus Qualified Reference Standards (QRS) , providing a self-validating protocol to upgrade the former to the latter when Certified Reference Materials (CRMs) are unavailable.
Comparative Analysis: Reagent Grade vs. Qualified Reference Standard
In the absence of a Pharmacopeial Primary Standard (USP/EP) for this specific intermediate, laboratories often face a choice between using off-the-shelf chemical reagents or developing a Qualified Secondary Standard. The following analysis contrasts these approaches based on regulatory risk, analytical confidence, and cost-efficiency.
Table 1: Performance Matrix of Reference Standard Sources
| Feature | Option A: Commercial Research Reagent | Option B: Qualified Reference Standard (In-House) |
| Purity Definition | Area% (HPLC/GC) often without water/solvent correction. | Potency (% w/w) corrected for water (KF), solvents (GC), and inorganic ash (ROI). |
| Traceability | Vendor COA (often untraceable to primary SI units). | Fully traceable to 1H-NMR, Mass Balance, and KF titration. |
| Stability Data | Rarely provided; "Retest dates" are generic. | Validated via stress testing (forced degradation). |
| Uncertainty | High (Unknown impurities may co-elute). | Low (Quantified uncertainty budget). |
| Regulatory Risk | High: Unacceptable for GMP release testing. | Low: Compliant with ICH Q7/Q3A guidelines. |
| Cost/Time | Low cost / Immediate availability. | High initial effort / Long-term robustness. |
Mechanistic Insight: The "Purity Trap"
Commercial reagents often claim ">98% Purity." However, this is typically Chromatographic Purity (UV Area %). For an amidoxime like N-hydroxy-6-methyl-3-Pyridinecarboximidamide, this metric is deceptive because:
-
Hygroscopicity: The polar N-hydroxy group attracts moisture. A sample can be 99% pure by HPLC but only 90% potent due to 10% water content.
-
Inorganic Salts: Synthesis often involves hydroxylamine hydrochloride; residual salts are invisible to UV detection but dilute the mass.
Experimental Protocol: Self-Validating Qualification Workflow
This protocol describes how to characterize a commercial batch of N-hydroxy-6-methyl-3-Pyridinecarboximidamide to establish it as a Qualified Secondary Standard .
Phase I: Structural Confirmation (Identity)
-
Technique: 1H-NMR (DMSO-d6).
-
Critical Check: Verify the diagnostic peaks of the pyridine ring and the broad singlet of the N-hydroxy/amidine protons.
-
Acceptance Criteria: No unassigned peaks >0.5% molar ratio (excluding solvents).
Phase II: Purity & Potency Assignment (Mass Balance Approach)
To derive the Assay Value (Potency) , use the following equation (The "100% minus impurities" method):
Step-by-Step Methodology:
-
Chromatographic Purity (%HPLC):
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 7.0). Note: Neutral pH is preferred to prevent amidoxime hydrolysis.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV @ 260 nm (Pyridine max).
-
-
Water Content (%H2O):
-
Method: Karl Fischer (Volumetric or Coulometric depending on moisture level).
-
-
Residual Solvents (%RS):
-
Method: GC-Headspace. Look for synthesis solvents (Ethanol, Ethyl Acetate).
-
-
Residue on Ignition (%ROI):
-
Method: TGA (Thermogravimetric Analysis) or muffle furnace ash test to quantify non-volatile inorganic salts.
-
Phase III: Stability Signaling Pathway
Amidoximes are thermally labile. The following diagram illustrates the degradation pathways you must monitor during stability testing.
Figure 1: Primary degradation pathways of the amidoxime moiety. The formation of the nitrile (via dehydration) is the dominant failure mode under acidic or thermal stress.
Qualification Workflow Diagram
The following decision tree guides the researcher in selecting and validating the standard.
Figure 2: Decision logic for establishing a traceable reference standard in a GMP environment.
Recommendation
For the analysis of N-hydroxy-6-methyl-3-Pyridinecarboximidamide :
-
Do NOT rely on "As-Is" Commercial Reagents for quantitative work (Assay/Impurity calculation). The risk of water and salt contamination is too high.
-
Adopt the Mass Balance Approach: If a certified standard is unavailable, purchase a research-grade reagent and perform the Phase II Qualification (HPLC + KF + TGA) described above.
-
Storage: Store the qualified standard at -20°C with desiccant . Amidoximes are prone to slow disproportionation at room temperature.
References
-
BenchChem. N-hydroxy-6-methyl-3-Pyridinecarboximidamide Product Description and Applications. Retrieved from
-
Asian Journal of Chemistry. An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017).[2] Vol 29, No 6. Retrieved from
-
Pharmaffiliates. Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from
-
National Institutes of Health (NIH). Dabigatran - PubChem Compound Summary. Retrieved from
-
BOC Sciences. Dabigatran Impurities and Synthesis Pathway. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: N-hydroxy-6-methyl-3-Pyridinecarboximidamide
[1][2]
Executive Summary & Chemical Profile
N-hydroxy-6-methyl-3-pyridinecarboximidamide (CAS: 468068-25-9) is a pyridine derivative featuring an amidoxime functional group. Primarily used as a pharmaceutical intermediate and in metalloenzyme inhibition studies, its disposal requires strict adherence to protocols that mitigate nitrogenous pollutant release and potential biological activity.
This guide provides a self-validating disposal workflow for researchers and safety officers, prioritizing high-temperature incineration to ensure complete destruction of the amidoxime moiety.
Chemical Identity & Key Properties
| Property | Data | Operational Implication |
| CAS Number | 468068-25-9 | Use for waste manifest verification. |
| Molecular Formula | C₇H₉N₃O | High nitrogen content; potential for NOx generation during combustion. |
| Physical State | Solid (Powder) | Dust generation hazard during transfer. |
| Hazard Class | Irritant (Skin/Eye) | Standard PPE (Nitrile gloves, safety glasses) required. |
| Reactivity | Amidoxime group | Thermally sensitive. Avoid high heat or strong oxidizers during pre-disposal storage. |
Hazard Identification & Assessment
Before disposal, the waste must be characterized to determine the correct regulatory stream.[1] While not typically a P-listed or U-listed waste under US RCRA regulations, it should be treated as Hazardous Chemical Waste due to its pharmacological potential and irritant properties.
Critical Hazards
-
Thermal Instability: The amidoxime function (
) can undergo thermal decomposition. Waste containers must be stored away from heat sources.[2] -
Ecological Toxicity: Pyridine derivatives can be harmful to aquatic life. Zero-discharge policy: Do not dispose of via sink or municipal drainage.
-
Incompatibility: Incompatible with strong oxidizing agents (e.g., permanganates, peroxides) and acids. Segregate strictly from these streams to prevent exothermic reactions.
Disposal Workflow (Decision Tree)
The following logic gate ensures the material is routed to the correct destruction method based on its physical state and purity.
Figure 1: Waste stream classification and disposal decision tree. The primary goal is to route all forms to incineration.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization & Packaging
Objective: Prevent environmental release and ensure safe transport to the central accumulation area.
-
Container Selection:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid. Avoid metal containers due to potential corrosion or catalytic reaction with the amidoxime.
-
Liquids: Use an HDPE carboy or safety can compatible with the solvent carrier.
-
-
Labeling:
-
Segregation:
-
Store in a secondary containment tray.
-
Keep separate from oxidizers (e.g., nitric acid) and strong acids .
-
Phase 2: Waste Transfer
-
PPE Requirements: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Use a dust mask (N95) or work in a fume hood if handling fine powder.
-
Transfer:
-
If the material is a solid powder, use a disposable spatula or scoop. Place the contaminated scoop into the solid waste container as well.
-
Do not compact the waste; allow headspace for potential off-gassing.
-
Phase 3: Final Destruction (Facility Level)
Note: This section guides the selection of the external waste contractor.
-
Method: The only acceptable method is High-Temperature Incineration .
-
Reasoning: The pyridine ring and amidoxime group require temperatures >1000°C for complete mineralization.
-
Requirement: The incinerator must be equipped with an afterburner and scrubber (specifically for NOx control) to comply with environmental air quality standards [1].
Emergency Procedures: Spill Response
In the event of a spill during handling or disposal, follow this "Wet-Sweep" protocol to minimize dust generation.
Figure 2: Emergency spill response workflow emphasizing dust suppression.[5][2][6]
-
Isolate: Evacuate the immediate area.
-
Protect: Wear full PPE.
-
Suppress: Do not dry sweep. Cover the spill with paper towels dampened with water or an inert absorbent (e.g., vermiculite) to prevent dust inhalation.
-
Collect: Scoop the wet material and towels into a heavy-duty plastic bag.
-
Decontaminate: Wipe the surface with a soap and water solution.
-
Dispose: Treat all cleanup materials as hazardous chemical waste (Stream A).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.).[7] Compound Summary: N-hydroxy-6-methyl-3-pyridinecarboximidamide (CAS 468068-25-9).[3][8] National Library of Medicine. [Link]
-
US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. N-hydroxy-6-methyl-3-Pyridinecarboximidamide|CAS 468068-25-9 [benchchem.com]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3-Pyridinecarboxamide, N-methyl-6-(methylamino)- | C8H11N3O | CID 96933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 468068-25-9|N-HYdroxy-6-methyl-3-pyridinecarboximidamide|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
